molecular formula C9H6F3N3O2 B13222751 1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid

1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid

Cat. No.: B13222751
M. Wt: 245.16 g/mol
InChI Key: SUGFGGXFPNVDBQ-UHFFFAOYSA-N
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Description

1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to an imidazo[4,5-c]pyridine ring system

Preparation Methods

The synthesis of 1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid typically involves multi-step organic reactions One common method includes the condensation of appropriate precursors under controlled conditionsIndustrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium in substitution reactions.

Scientific Research Applications

1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid can be compared with other similar compounds, such as:

    4-(Trifluoromethyl)pyridine-3-carboxylic acid: Another trifluoromethylated pyridine derivative with different biological activities.

    5-(Trifluoromethyl)pyridine-2-carboxylic acid: Used in the synthesis of β-secretase inhibitors.

    4-(Trifluoromethyl)nicotinic acid: Known for its use in various chemical syntheses. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H6F3N3O2

Molecular Weight

245.16 g/mol

IUPAC Name

1-methyl-2-(trifluoromethyl)imidazo[4,5-c]pyridine-7-carboxylic acid

InChI

InChI=1S/C9H6F3N3O2/c1-15-6-4(7(16)17)2-13-3-5(6)14-8(15)9(10,11)12/h2-3H,1H3,(H,16,17)

InChI Key

SUGFGGXFPNVDBQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NC=C2C(=O)O)N=C1C(F)(F)F

Origin of Product

United States

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